

# An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry of Butylcyclooctane

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## Compound of Interest

Compound Name: *Butylcyclooctane*

Cat. No.: *B100280*

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This technical guide provides a comprehensive overview of the analysis of **Butylcyclooctane** using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the methodology, data interpretation, and fragmentation patterns associated with this compound.

## Introduction to Butylcyclooctane and GC-MS Analysis

**Butylcyclooctane** (C<sub>12</sub>H<sub>24</sub>) is an alkyl-substituted cycloalkane. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this.<sup>[1][2][3]</sup> The GC component separates the analyte from a mixture based on its volatility and interaction with the stationary phase, while the MS component provides structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios.<sup>[4][5]</sup> This guide outlines the fundamental properties of **Butylcyclooctane**, a detailed experimental protocol for its analysis, and an interpretation of its mass spectral data.

## Physicochemical Properties of Butylcyclooctane

A summary of the key physicochemical properties of **Butylcyclooctane** is presented below. This data is essential for developing appropriate analytical methods.

Property	Value	Source
Molecular Formula	C12H24	PubChem[6], NIST[7]
Molecular Weight	168.32 g/mol	PubChem[6], NIST[7]
CAS Registry Number	16538-93-5	NIST[7][8]
IUPAC Name	butylcyclooctane	PubChem[6]
Canonical SMILES	CCCCC1CCCCCCC1	PubChem[6]
Complexity	88.2	LookChem[9]
Exact Mass	168.187800766 Da	PubChem[6]

## Experimental Protocol for GC-MS Analysis

While a specific, standardized protocol for **Butylcyclooctane** is not widely published, the following methodology is a robust starting point derived from general principles for analyzing alkylcycloalkanes and other hydrocarbons.[10][11][12]

### 3.1. Sample Preparation

Proper sample preparation is critical for accurate analysis.

- **Solvent Selection:** Use a high-purity volatile organic solvent such as hexane or dichloromethane.[13]
- **Concentration:** Prepare a sample solution with an approximate concentration of 10 µg/mL. [13] This aims for an on-column injection of around 10 ng with a 1 µL injection volume in splitless mode.[13]
- **Filtration:** Ensure the sample is free of particulates. If necessary, centrifuge the sample before transferring it to a 1.5 mL glass autosampler vial.[13]

### 3.2. Instrumentation and Operating Parameters

The following table outlines the recommended starting parameters for the GC-MS system. Optimization may be required based on the specific instrumentation and analytical goals.

Parameter	Recommended Setting	Rationale
GC System		
Injector Type	Split/Splitless	Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. [11]
Injector Temperature	250 °C	Ensures rapid volatilization of Butylcyclooctane without thermal degradation.[13]
Carrier Gas	Helium (99.999% purity)	An inert gas that provides good chromatographic efficiency.
Flow Rate	1.0 - 1.5 mL/min (Constant Flow)	A typical flow rate for capillary columns, ensuring optimal separation.[11]
Column Type	Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)	"Like dissolves like" principle; a non-polar column is suitable for separating non-polar hydrocarbons.[4]
Column Dimensions	30 m length x 0.25 mm ID x 0.25 µm film thickness	Standard dimensions providing a good balance of resolution and analysis time.[11]
Oven Program	Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Final Hold: 5 min	A temperature ramp allows for the separation of compounds with a range of boiling points.
MS System		
Ionization Mode	Electron Ionization (EI)	Standard ionization technique that produces repeatable fragmentation patterns for library matching.

Ionization Energy	70 eV	The standard energy for EI, which generates a characteristic and reproducible fragmentation of the molecule. <a href="#">[14]</a>
Mass Analyzer	Quadrupole	The most common type of mass analyzer used in GC-MS systems. <a href="#">[1]</a>
Mass Range	35 - 400 m/z	A suitable range to capture the molecular ion (if present) and all significant fragments of Butylcyclooctane.
Source Temperature	230 °C	Prevents condensation of the analyte within the ion source.
Quadrupole Temp.	150 °C	Maintains ion trajectory and prevents contamination.

## Data Analysis and Interpretation

The output from a GC-MS analysis consists of a chromatogram showing peaks at specific retention times and a mass spectrum for each peak.

### 4.1. Retention Time (tR)

The retention time is the time it takes for an analyte to pass through the GC column.[\[15\]](#) For a given set of experimental conditions, the retention time is a characteristic property of a compound.[\[16\]](#) However, it is highly dependent on factors such as the column type, temperature program, and carrier gas flow rate.[\[17\]](#) The absolute retention time of **Butylcyclooctane** must be determined by injecting a pure standard under the specified analytical conditions.

### 4.2. Mass Spectrometry and Fragmentation

Upon entering the mass spectrometer, **Butylcyclooctane** is bombarded with high-energy electrons (70 eV), causing it to ionize and fragment.<sup>[18]</sup> The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).<sup>[4]</sup> The fragmentation pattern is a molecular fingerprint that is crucial for structural elucidation.<sup>[19]</sup><sup>[20]</sup>

The mass spectrum of **Butylcyclooctane** is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of methylene ( $-CH_2-$ ) groups, a typical pattern for alkanes.<sup>[21]</sup> The molecular ion peak ( $M^+$ ) at  $m/z$  168 is expected to be of very low intensity or absent, which is common for saturated hydrocarbons due to their propensity for extensive fragmentation.<sup>[21]</sup>

#### Quantitative Data: Major Mass Spectral Fragments

The table below summarizes the most significant ions observed in the electron ionization mass spectrum of **Butylcyclooctane**.

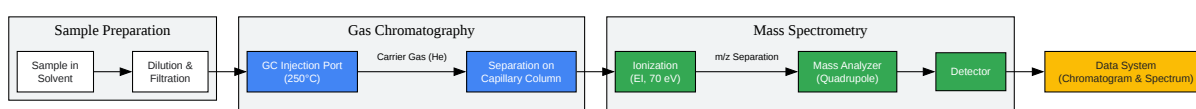
$m/z$ (Mass/Charge)	Relative Intensity (%)	Proposed Fragment Ion
41	75	$[C_3H_5]^+$
43	55	$[C_3H_7]^+$
55	95	$[C_4H_7]^+$
69	100	$[C_5H_9]^+$
83	70	$[C_6H_{11}]^+$
97	30	$[C_7H_{13}]^+$
111	25	$[C_8H_{15}]^+$
168	<1	$[C_{12}H_{24}]^{+\bullet}$ (Molecular Ion)

(Data interpreted from the NIST Mass Spectrum database).<sup>[6]</sup><sup>[7]</sup>

The base peak at  $m/z$  69 is the most abundant fragment and is a key identifier for this compound in the NIST library.[6]

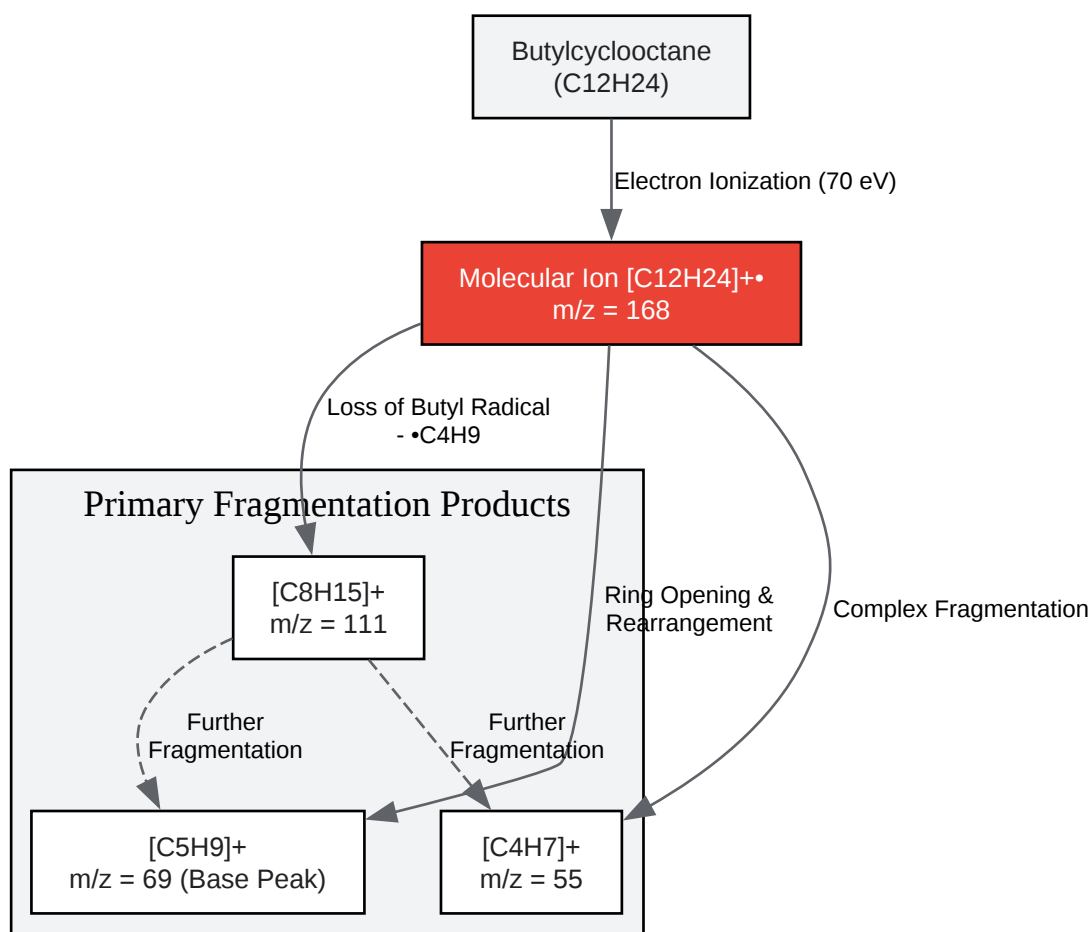
## Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the analytical process and molecular behavior.



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Caption: A logical workflow for the GC-MS analysis of **Butylcyclooctane**.



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Caption: Proposed fragmentation pathway for **Butylcyclooctane** under EI conditions.

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